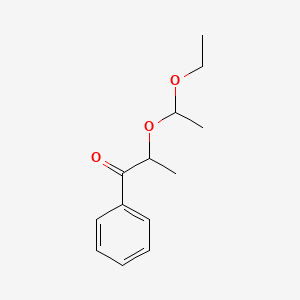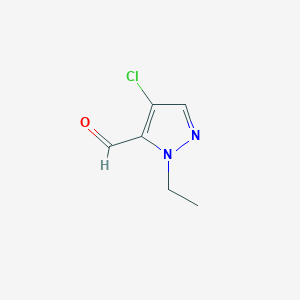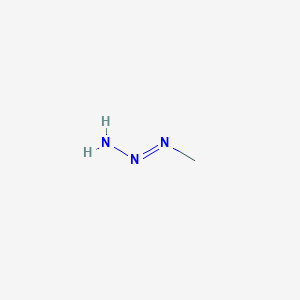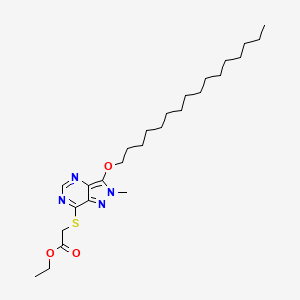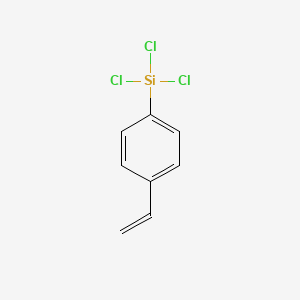
Trichloro(4-ethenylphenyl)silane
Vue d'ensemble
Description
Trichloro(4-ethenylphenyl)silane is a chemical compound with the molecular formula C8H7Cl3Si . It is also known by other names such as p-Trichlorsilyl-styrol and 4-Trichlorsilyl-styrol .
Molecular Structure Analysis
The molecular structure of Trichloro(4-ethenylphenyl)silane consists of a silicon atom bonded to three chlorine atoms and a 4-ethenylphenyl group . The exact mass of the molecule is 235.93800 .Applications De Recherche Scientifique
Dental Applications and Surface Treatments
Trichloro(4-ethenylphenyl)silane, as part of the broader category of organofunctional trialkoxysilane coupling agents (silanes), has significant applications in dentistry, especially in prosthetic and restorative dentistry. Silanes play a crucial role in the adhesion process between resin composites and dental substrates. The chemistry and properties of silanes contribute to their effectiveness as adhesion promoters, aiding in the bonding of indirect restorative materials to resin composites. Surface pretreatment methods, such as acid etching and tribo-chemical silica-coating, are employed before silanization to enhance the bonding strength and durability of the substrate to resin composite. Despite the benefits, challenges such as bond degradation in the wet oral environment remain areas of ongoing research and development (Matinlinna et al., 2004); (Matinlinna et al., 2018).
Catalytic and Material Modification Applications
Beyond dentistry, trichloro(4-ethenylphenyl)silane and related silane compounds find applications in catalysis and material modifications. For instance, silane compounds, including those derived from rice husk silica, are used for immobilizing transition metals and organic moieties for catalysis. The sol-gel technique and grafting methods are employed for incorporating these functional groups into the silica matrix, showcasing the versatility of silane compounds in enhancing material properties and catalytic potentials (Adam et al., 2012).
Biomaterials and Surface Coatings
Silane-based coatings on metallic biomaterials for biomedical implants are another area of research. These coatings aim to improve biocorrosion resistance, protein adsorption, cell viability, and antimicrobial properties of implants. The molecular identity and film structure of silane-based coatings are critical for achieving desired outcomes, though further research is needed to fully understand their interactions with physiological environments and to optimize their functional groups for clinical applications (Somasundaram, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
trichloro-(4-ethenylphenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3Si/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEPFAKTJAOOQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634683 | |
| Record name | Trichloro(4-ethenylphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1009-48-9 | |
| Record name | Trichloro(4-ethenylphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



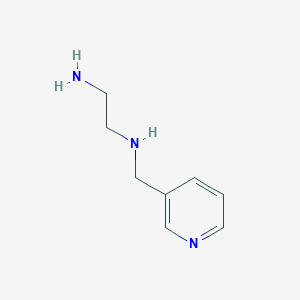
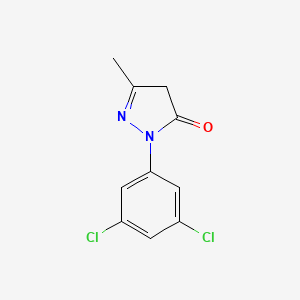
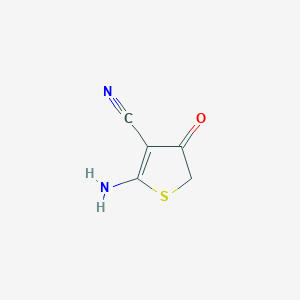
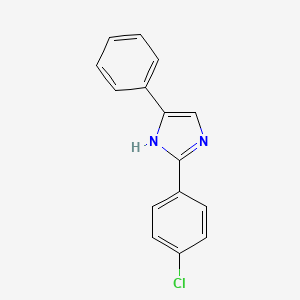
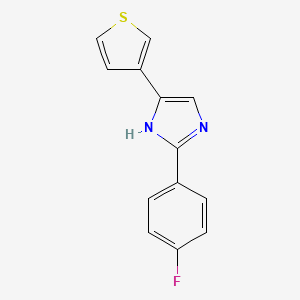
![1,1'-Biphenyl, 4-pentyl-4'-[(4-propylphenyl)ethynyl]-](/img/structure/B3044913.png)
![1,1'-Biphenyl, 4-[(4-ethylphenyl)ethynyl]-4'-pentyl-](/img/structure/B3044915.png)
![1,1'-Biphenyl, 4-ethyl-4'-[(4-propylphenyl)ethynyl]-](/img/structure/B3044916.png)
![Bis[4-(methoxycarbonyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B3044917.png)
![Bis[4-(propoxycarbonyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B3044918.png)
